4-Bromo-2-methylpyrimidin-5-ol
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Overview
Description
4-Bromo-2-methylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyrimidin-5-ol typically involves the bromination of 2-methylpyrimidin-5-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of carboxylated pyrimidines.
Reduction: Formation of aminated or hydroxylated pyrimidines.
Scientific Research Applications
4-Bromo-2-methylpyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-methylpyrimidin-4-ol: Similar structure but with different substitution pattern.
2-Bromo-4-methylpyrimidin-5-ol: Another isomer with bromine and methyl groups at different positions.
Uniqueness: 4-Bromo-2-methylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C5H5BrN2O |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
4-bromo-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3 |
InChI Key |
SECUUTVSFSBSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)O |
Origin of Product |
United States |
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